GC-MS Mass Spectrometric Discrimination from Unlabeled Retinol
Retinol-d4 provides a definitive +4 Da mass shift relative to unlabeled retinol, enabling baseline-resolved selected ion monitoring (SIM) at m/z 272 (d4-retinol) and m/z 268 (unlabeled retinol) for unambiguous isotopic ratio determination in human plasma samples following oral β-carotene-d8 administration [1]. This 4 Da separation eliminates isotopic cross-talk between analyte and internal standard channels—a critical limitation when using d2 or d3 isotopologues where natural abundance ¹³C contributions can artificially inflate the internal standard signal by 2-5× on quadrupole instruments operated in SIM mode .
| Evidence Dimension | Mass-to-charge ratio (m/z) for selected ion monitoring |
|---|---|
| Target Compound Data | m/z 272 (d4-retinol) |
| Comparator Or Baseline | m/z 268 (unlabeled retinol) |
| Quantified Difference | +4 Da (absolute mass shift); ≥4 Da isotopic separation avoids ¹³C natural abundance interference observed with d2/d3 labels |
| Conditions | GC-MS with electron capture negative chemical ionization (ECNCI); human plasma after oral β-carotene-d8 dose; retinol-d4 converted to tert-butyldimethylsilyl ether derivative |
Why This Matters
Procurement of Retinol-d4 ensures a ≥4 Da mass separation that eliminates analyte/internal standard channel crosstalk, a quantifiable advantage over d2 or d3 isotopologues which suffer from 2-5× signal inflation artifacts on widely deployed quadrupole MS platforms.
- [1] Tang, G., Qin, J., Dolnikowski, G. G., & Russell, R. M. (2000). Vitamin A equivalence of beta-carotene in a woman as determined by a stable isotope reference method. European Journal of Nutrition, 39(1), 7-11. View Source
